Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
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Description
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, also known as Bz-Arg-AMC hydrochloride, is a synthetic peptide derivative designed to mimic the structure of the natural amino acid L-arginine . It acts as an inhibitor of various enzymes responsible for metabolizing arginine and other amino acids . It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells, as a substrate for midgut proteases of Pieris brassicae, and as a substrate in screening serine protease activity of venom .
Molecular Structure Analysis
The molecular formula of Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is C23H25N5O4•HCl . The molecular weight is 471.94 .Chemical Reactions Analysis
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is a sensitive fluorogenic substrate for papain and trypsin . It has been used in various enzymatic reactions, including trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and screening serine protease activity of venom .Physical And Chemical Properties Analysis
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in DMSO:methanol (1:1) at 20 mg/mL, forming a clear, colorless solution . It should be stored at −20°C .Scientific Research Applications
Enzymatic Activity Assays
Bz-Arg-AMC serves as a crucial substrate in the study of protease activity. For instance, it is used in fluorescence-based assays to detect the enzymatic activity of protein arginine N-methyltransferase 6 (PRMT6), a target for drug development due to its role in cancer and other diseases (Kramer et al., 2018). Similarly, the substrate facilitates the investigation of trypsin-like protease secreted by Fusarium oxysporum, offering insights into the enzyme's characteristics and its potential industrial applications (Barata et al., 2002).
Study of Protein Interactions and Modifications
In the realm of protein science, Bz-Arg-AMC aids in the exploration of protein arginine modifications. For example, the study of arginine aminopeptidase from Lactobacillus sakei utilized Bz-Arg-AMC to understand the enzyme's preference for arginine at the N termini of aminoacyl derivatives and peptides, shedding light on its function in protein metabolism (Sanz & Toldrá, 2002).
Enhancement of Biochemical Assay Techniques
Research also focuses on enhancing biochemical assay techniques through Bz-Arg-AMC. For instance, the development of a coupled fluorescence-based assay for PRMT6 enzymatic activity represents a significant advancement over traditional methods, offering a less expensive, faster, and non-radioactive alternative (Kramer et al., 2018). This innovation demonstrates Bz-Arg-AMC's contribution to refining research methodologies.
Contributions to Understanding Molecular Mechanisms
The substrate's role extends to unraveling molecular mechanisms of enzyme action. For example, studies on Fusarium oxysporum's extracellular trypsin-like protease used Bz-Arg-AMC to determine the enzyme's optimal activity conditions and inhibitor sensitivity, providing a foundation for potential biotechnological applications (Barata et al., 2002).
properties
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H/t18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVYOJOHZLTDF-FERBBOLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585092 |
Source
|
Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
83701-04-6 |
Source
|
Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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